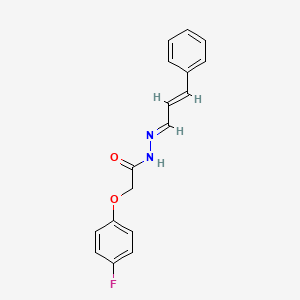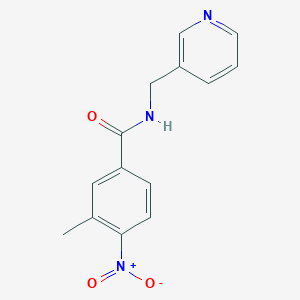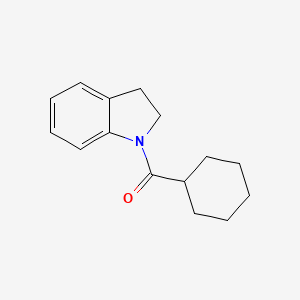
2-(4-fluorophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydrazide compounds, including variations similar to 2-(4-fluorophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide, involves condensation reactions between hydrazides and aldehydes or ketones. Studies have demonstrated methods to synthesize these compounds efficiently, highlighting the importance of precise conditions for achieving high yields and desired selectivity. The synthesis often employs base or acid catalysis to facilitate the reaction process (Li Wei-hua et al., 2006; Muhammad Zaheer et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-fluorophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been elucidated using X-ray crystallography, showing distinct features such as E-configuration around the C=N bond and specific dihedral angles between the rings. These studies provide detailed insights into the geometry and conformation of the molecules, which are crucial for understanding their chemical behavior (T. V. Quoc et al., 2019; Yan-Ru Tang, 2011).
Chemical Reactions and Properties
Hydrazide compounds engage in various chemical reactions, including condensation with aldehydes and ketones to form Schiff bases. These reactions are influenced by factors such as temperature, solvent, and catalysts. The resulting Schiff bases exhibit distinct physical and chemical properties, such as solubility and reactivity towards other chemical agents (R. B. Kawde et al., 2015).
Physical Properties Analysis
The physical properties of 2-(4-fluorophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide and similar compounds, such as melting point, solubility, and crystalline structure, are determined through analytical techniques like melting point determination, solubility testing, and X-ray diffraction. These properties are essential for the compound's application in material science and pharmaceutical research (Xu Liang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications of 2-(4-fluorophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide. Studies have explored its reactivity in various chemical reactions, highlighting its potential as a precursor for more complex molecules and its interactions in biological systems (G. Sheng et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides demonstrated an efficient method using microwave irradiation and ultrasonic baths. These compounds, including derivatives similar to "2-(4-fluorophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide," showed significant antioxidant potential, hinting at pharmaceutical applications (Zaheer et al., 2015).
- Research on hydrazones, including structures related to the compound of interest, focused on their nonlinear optical properties. Such compounds are potential candidates for optical device applications, including optical limiters and switches (Naseema et al., 2010).
Biological Activities
- Novel derivatives have been explored for their anticancer potency against various cell lines. Specifically, derivatives of acetohydrazide, akin to the compound , have shown significant antitumor efficiency and potential for apoptosis induction in cancer cell lines, highlighting their relevance in medicinal chemistry and cancer therapy research (Turan-Zitouni et al., 2018).
- The antimicrobial evaluation of novel imines and thiazolidinones derived from related compounds suggested their potential as antibacterial and antifungal agents. This research underscores the versatility of acetohydrazide derivatives in developing new antimicrobial therapies (Fuloria et al., 2009).
Chemical Properties and Applications
- Studies on the synthesis, characterization, and applications of fluorogenic acetoxymethyl ethers and derivatives of salicylaldehyde for metal ion detection reveal the chemical versatility of compounds structurally related to "2-(4-fluorophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide." These investigations provide insights into their potential use in bioimaging, metal ion sensing, and fluorescence-based applications (Lavis, 2011).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-15-8-10-16(11-9-15)22-13-17(21)20-19-12-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,21)/b7-4+,19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYCNIDDRYLQCT-MZBBQUMVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)